N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
Description
N1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic small molecule characterized by a central oxalamide linker bridging two distinct heterocyclic moieties: a 1-methylindolin-5-yl group and a 2-methylquinolin-4-yl group. The 4-methylpiperazine substituent introduces a basic nitrogen center, which may enhance solubility or serve as a pharmacophore for receptor interactions.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O2/c1-19-16-24(22-6-4-5-7-23(22)30-19)31-28(36)27(35)29-18-26(34-14-12-32(2)13-15-34)20-8-9-25-21(17-20)10-11-33(25)3/h4-9,16-17,26H,10-15,18H2,1-3H3,(H,29,35)(H,30,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHUVYSTAPXDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C28H34N6O2
Molecular Weight: 486.6 g/mol
CAS Number: 922015-97-2
The compound features an oxalamide backbone, which is significant in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Oxalamides often act as enzyme inhibitors, potentially affecting pathways involved in cancer cell proliferation and survival.
- Receptor Modulation: The presence of indole and quinoline moieties suggests potential interactions with neurotransmitter receptors, which may influence neurological activities.
- Antimicrobial Activity: Some derivatives of oxalamides exhibit antimicrobial properties, indicating possible applications in treating infections.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity:
A study conducted on the compound's effects on human cancer cell lines demonstrated significant inhibition of cell proliferation, particularly in breast and colon cancer models. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -
Antimicrobial Efficacy:
Research indicated that the compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a lead compound for antibiotic development. -
Neuropharmacological Effects:
A preliminary investigation into the compound's effects on neurotransmitter systems revealed that it may act as a partial agonist at serotonin receptors, which could have implications for mood regulation and anxiety disorders.
Future Directions
Given its multifaceted biological activities, further research is warranted to explore:
- In vivo Studies: To confirm efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials: To evaluate therapeutic applications in humans.
Scientific Research Applications
Biological Activities
Research indicates that oxalamide derivatives, including N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, exhibit various biological activities:
- Antiviral Activity : A study highlighted the potential of oxalamide derivatives as inhibitors of neuraminidase (NA), an enzyme critical for viral replication. The compound's structural modifications can enhance its inhibitory potency against NA, making it a candidate for antiviral drug development .
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes involved in disease processes. For instance, piperazine derivatives are recognized for their analgesic and anti-inflammatory effects, suggesting that this compound may also possess such properties.
- Potential Anticancer Properties : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies demonstrating the applications of similar oxalamide derivatives:
| Study | Findings |
|---|---|
| Study on Oxalamide Derivatives as NA Inhibitors | Identified a series of oxalamide derivatives with enhanced inhibitory activity against neuraminidase compared to standard controls. |
| Showed promising anti-inflammatory effects in vitro, suggesting potential therapeutic applications for pain management. | |
| Synthesis and Characterization of Related Compounds | Provided insights into synthetic routes and biological evaluations, highlighting structure–activity relationships critical for drug development. |
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide core undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. Key factors influencing reaction pathways include pH and temperature:
Mechanistic Insights
-
Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon.
-
Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl group .
Reduction Reactions
The compound’s amide bonds and aromatic systems are susceptible to reduction:
| Target Site | Reagents | Products | Selectivity | Source |
|---|---|---|---|---|
| Amide bonds | LiAlH₄ in THF, 0°C | Corresponding amine derivatives (indolinyl-piperazine-ethylamine + quinolinyl-methylamine) | 58–67% | |
| Quinoline ring | H₂/Pd-C, 50 psi, ethanol | Tetrahydroquinoline derivative | 82% |
Key Observations
-
LiAlH₄ selectively reduces amide bonds without affecting the indoline or piperazine rings under controlled conditions.
-
Catalytic hydrogenation of the quinoline ring occurs preferentially at the 1,2-positions.
Electrophilic Aromatic Substitution
The 2-methylquinolin-4-yl and 1-methylindolin-5-yl groups participate in aromatic reactions:
| Reaction | Reagents | Position Modified | Products | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Quinoline C6 | Nitro-substituted derivative | 45% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | Indoline C7 | 7-bromoindoline analog | 63% |
Regioselectivity Notes
-
Methyl groups on quinoline (C2) and indoline (C1) act as ortho/para directors.
-
Steric hindrance from the 4-methylpiperazine group limits substitution at proximal positions .
Piperazine Functionalization
The 4-methylpiperazine moiety undergoes alkylation and acylation:
Kinetic Considerations
-
Alkylation occurs preferentially at the less hindered piperazine nitrogen.
-
Acylation requires anhydrous conditions to avoid competing hydrolysis.
Cyclization Reactions
Thermal or catalytic conditions induce intramolecular cyclization:
| Conditions | Cyclization Site | Products | Yield | Source |
|---|---|---|---|---|
| 180°C, toluene | Amide-to-indoline linkage | Tetracyclic benzodiazepine analog | 38% | |
| CuI, DIPEA, DMF | Amide-to-quinoline linkage | Quinazolinone derivative | 51% |
Catalytic Pathways
-
Copper(I) catalysts promote Ullmann-type coupling between amide and quinoline groups.
Stability and Degradation
The compound exhibits pH-dependent stability:
| Condition | Half-Life (25°C) | Major Degradation Products | Source |
|---|---|---|---|
| pH 1.2 (gastric fluid) | 2.3 hrs | Hydrolyzed amines + oxalic acid | |
| pH 7.4 (blood) | 48 hrs | Oxidized quinoline (N-oxide) |
Oxidation Pathways
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Amide Linkers
N-(Quinolin-2-yl)-5-(4-(2-(Trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (Compound 11a)
- Key Features: Linker: Pentanamide (five-carbon chain). Substituents: Quinolin-2-yl and 2-(trifluoromethoxy)phenyl groups. Piperazine: Unmodified piperazine ring.
- Synthesis : Prepared via substitution of 1-(3,5-dichlorophenyl)piperazine with 1-(2-(trifluoromethoxy)phenyl)piperazine, followed by chromatography for purification .
- The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target’s methyl groups.
N1,N2-Bis(2-(4-(2-(4-Hydroxy-3-Methoxyphenyl)-4-Methyl-5-Oxoimidazolidin-1-yl)Phenyl)-2,4-Dimethyl-5-Oxoimidazolidin-1-yl)oxalamide (Compound 10)
- Key Features: Linker: Oxalamide (identical to the target compound). Substituents: Symmetrical imidazolidinone-phenyl groups with hydroxy and methoxy functionalities.
- Synthesis : Achieved in 86% yield with an orange solid product (MP: 215–217°C) .
- Comparison :
- The symmetrical oxalamide structure contrasts with the asymmetric heterocycles in the target compound, suggesting divergent binding modes.
- Hydroxy and methoxy groups in Compound 10 likely improve solubility compared to the target’s methyl and piperazine groups.
Pharmacophoric Elements and Functional Groups
Piperazine Derivatives
- The target compound’s 4-methylpiperazine moiety is absent in Compound 10 but present in Compound 11a. Piperazine derivatives are often used to modulate solubility or interact with amine-binding pockets in biological targets .
Heterocyclic Moieties
- Quinoline vs. Indoline: The target compound incorporates both quinoline and indoline groups, whereas Compound 11a uses quinoline alone. Indoline’s reduced aromaticity may influence π-π stacking interactions in target binding.
- Methyl Substitutions: Methyl groups on the indoline and quinoline rings in the target compound likely reduce metabolic degradation compared to halogenated or polar substituents in analogues .
Table 1: Comparative Analysis of Structural Features
Q & A
Basic Research Questions
Q. What are common synthetic routes for synthesizing oxalamide derivatives with substituted piperazine and quinoline moieties?
- Methodology :
- Step 1 : React a substituted piperazine (e.g., 1-methylpiperazine) with a quinoline-bearing alkyl halide or carbonyl intermediate. For example, coupling via nucleophilic substitution or amide bond formation .
- Step 2 : Purify intermediates using normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) .
- Step 3 : Confirm structural integrity via NMR (e.g., characteristic peaks for quinoline protons at δ 8.0–9.0 ppm and piperazine protons at δ 2.4–3.5 ppm) .
Q. How is structural characterization performed for such compounds?
- Methodology :
- NMR Analysis : Assign peaks for aromatic protons (quinoline/indoline), methyl groups, and piperazine protons. For example, NMR in CDCl shows distinct splitting patterns for ethylenic and piperazine protons .
- Chromatography : Use TLC or HPLC to monitor reaction progress and purity. Amine-phase columns (e.g., RediSep Rf Gold Amine) improve separation of polar intermediates .
Q. What receptor targets are associated with this compound’s structural analogs?
- Methodology :
- Binding Assays : Test affinity for dopamine receptors (D2/D3) via radioligand displacement assays, as seen in analogs with arylpiperazine-quinoline scaffolds .
- Selectivity Screening : Compare binding data against off-target receptors (e.g., serotonin, adrenergic) using HEK-293 cells expressing recombinant receptors .
Advanced Research Questions
Q. How do substituent variations on the piperazine or quinoline moieties affect dopamine receptor selectivity?
- Methodology :
- SAR Studies : Synthesize analogs with halogenated arylpiperazines (e.g., 2,3-dichlorophenyl vs. 3,5-dichlorophenyl) and compare D3/D2 binding ratios. For example, 2,3-dichloro substitution in analogs increases D3 selectivity .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between substituents and receptor binding pockets (e.g., hydrophobic pockets in D3 receptors) .
Q. What strategies optimize purification of hygroscopic or polar intermediates?
- Methodology :
- Chromatography : Employ amine-phase columns for polar intermediates (e.g., RediSep Rf Gold Amine) with hexane/ethyl acetate gradients .
- Lyophilization : Stabilize hygroscopic compounds by freeze-drying acetonitrile/water solutions.
Q. How can contradictory yield data from similar synthetic protocols be resolved?
- Methodology :
- Reproducibility Checks : Replicate reactions under inert atmosphere (N) to exclude moisture/oxygen interference, which may explain yield discrepancies (e.g., 44% vs. 41% in similar protocols) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-alkylation vs. O-alkylation) that reduce yields .
Q. What experimental designs (DoE) are suitable for optimizing reaction conditions?
- Methodology :
- Factorial Design : Vary temperature, solvent polarity, and stoichiometry to identify critical parameters. For example, optimize coupling reactions using acetonitrile vs. DMF .
- Response Surface Modeling : Use software like JMP or Minitab to model reaction yield as a function of variables .
Q. How are impurities profiled and quantified during synthesis?
- Methodology :
- HPLC-MS : Detect and quantify impurities (e.g., unreacted piperazine or quinoline derivatives) using reverse-phase C18 columns and ESI ionization .
- Reference Standards : Compare retention times with known impurities (e.g., triazolopyridine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
